Methanamine, N,N-dimethyl-1-(phenylphosphinidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is an organic compound with the molecular formula C₉H₁₂NP and a molecular weight of 165.1720 g/mol . This compound is known for its unique structure, which includes a methanamine backbone substituted with a phenylphosphinidene group. It is utilized in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- typically involves the reaction of dimethylamine with phenylphosphinidene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted methanamines .
Wissenschaftliche Forschungsanwendungen
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers or other reactive sites, thereby influencing chemical reactions and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- include:
- Methanamine, 1,1-dimethoxy-N,N-dimethyl-
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
Uniqueness
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is unique due to its phenylphosphinidene group, which imparts distinct chemical properties and reactivity compared to other methanamine derivatives. This uniqueness makes it valuable in specific chemical and research applications .
Eigenschaften
CAS-Nummer |
75471-07-7 |
---|---|
Molekularformel |
C9H12NP |
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylphosphanylidenemethanamine |
InChI |
InChI=1S/C9H12NP/c1-10(2)8-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
VIFJQNZWJNSJQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=PC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.